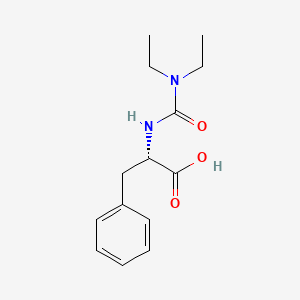

N-(Diethylcarbamoyl)-L-phenylalanine

Description

Structure

3D Structure

Properties

CAS No. |

63524-76-5 |

|---|---|

Molecular Formula |

C14H20N2O3 |

Molecular Weight |

264.32 g/mol |

IUPAC Name |

(2S)-2-(diethylcarbamoylamino)-3-phenylpropanoic acid |

InChI |

InChI=1S/C14H20N2O3/c1-3-16(4-2)14(19)15-12(13(17)18)10-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3,(H,15,19)(H,17,18)/t12-/m0/s1 |

InChI Key |

LBFOOEJBTGNJDX-LBPRGKRZSA-N |

Isomeric SMILES |

CCN(CC)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O |

Canonical SMILES |

CCN(CC)C(=O)NC(CC1=CC=CC=C1)C(=O)O |

Origin of Product |

United States |

Synthetic Strategies for N Diethylcarbamoyl L Phenylalanine and Analogues

Enzymatic Synthesis Approaches for N-Substituted L-Phenylalanine Derivatives

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical synthesis. The high stereoselectivity and mild reaction conditions associated with enzymatic processes make them particularly attractive for the synthesis of chiral molecules like N-substituted L-phenylalanine derivatives.

One-Pot Enzymatic Protocols Utilizing Dehydrogenases for N-Substituted Carboxyethyl L-Phenylalanine

One-pot enzymatic synthesis represents an efficient strategy that combines multiple reaction steps in a single vessel, minimizing intermediate purification steps and reducing waste. A notable example is the synthesis of N-(1-D-carboxyethyl)-L-phenylalanine from phenylpyruvate and pyruvate (B1213749). This process utilizes a combination of dehydrogenases, specifically phenylalanine dehydrogenase (PheDH) and opine dehydrogenase (ODH), in a coupled system.

The reaction mechanism leverages the distinct substrate specificities of the enzymes involved. PheDH acts on phenylpyruvate but not pyruvate, while ODH acts on pyruvate but not on phenylpyruvate. This specificity allows for a controlled, sequential reaction cascade within the same pot, leading to the desired N-substituted product with high selectivity. Such multi-enzyme cascade processes are highly valuable in biocatalysis as they can be designed to produce complex molecules from simple, inexpensive starting materials. acs.org

Cofactor Regeneration Systems in Biocatalytic N-Alkylation/Acylation

Many dehydrogenases utilized in N-alkylation and acylation reactions are dependent on nicotinamide (B372718) cofactors, such as NADH or NADPH. These cofactors are expensive, and their use in stoichiometric amounts is not economically viable for large-scale synthesis. Therefore, efficient cofactor regeneration systems are essential for the practical application of these enzymatic processes.

A common strategy involves the use of a secondary enzyme and a sacrificial substrate to regenerate the cofactor in situ. For instance, formate (B1220265) dehydrogenase (FDH) is often employed to regenerate NADH from NAD+ by oxidizing formate to carbon dioxide. Similarly, glucose dehydrogenase can be used to regenerate NADPH from NADP+ through the oxidation of glucose to gluconolactone. acs.org By incorporating these regeneration systems, the expensive cofactor can be used in catalytic amounts, significantly improving the economic feasibility and sustainability of the biocatalytic synthesis of N-substituted amino acids. mdpi.com

Chemical Synthesis Methodologies for N-Carbamoyl Amino Acid Derivatives

Chemical synthesis provides a versatile and well-established route to N-carbamoyl amino acid derivatives. These methods offer broad substrate scope and allow for the synthesis of a wide range of analogues that may not be accessible through enzymatic routes.

Amidation Reactions for N-Acyl L-Phenylalanine Formation

The formation of the amide bond in N-acyl L-phenylalanine derivatives is typically achieved through the reaction of L-phenylalanine with an appropriate acylating agent. In the case of N-(Diethylcarbamoyl)-L-phenylalanine, this would involve the reaction of L-phenylalanine with diethylcarbamoyl chloride. This reaction is a standard amidation process where the amino group of L-phenylalanine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the diethylcarbamoyl chloride.

The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. The choice of solvent and base can significantly influence the reaction yield and purity of the product. Common solvents include dichloromethane, tetrahydrofuran, or aqueous mixtures, depending on the solubility of the starting materials.

Table 1: Common Reagents in Amidation Reactions

| Reagent Type | Examples | Role |

|---|---|---|

| Acylating Agent | Diethylcarbamoyl chloride, Acetic anhydride | Provides the acyl group |

| Amino Acid | L-Phenylalanine | Nucleophile |

| Base | Triethylamine, Pyridine, Sodium hydroxide | Neutralizes acid byproduct |

| Solvent | Dichloromethane, Tetrahydrofuran | Reaction medium |

Stereochemical Retention and Racemization Control in N-Acylation Processes

A critical challenge in the N-acylation of amino acids is the preservation of the stereochemical integrity of the chiral center. The α-proton of the amino acid is susceptible to abstraction, particularly when the carboxyl group is activated for amide bond formation. This can lead to racemization, resulting in a mixture of L- and D-enantiomers.

The mechanism of racemization often involves the formation of an oxazolone (B7731731) intermediate. The formation of this intermediate is more likely with N-acyl amino acids, as opposed to N-alkoxycarbonyl (e.g., Boc or Cbz) protected amino acids. The electron-withdrawing nature of the acyl group increases the acidity of the α-proton, making it more prone to abstraction by a base. Once the oxazolone is formed, the α-proton is readily exchanged, leading to loss of stereochemical information. mdpi.comthieme-connect.de Phenylalanine itself is not considered highly susceptible to racemization, but under certain amidation conditions, significant loss of stereochemical purity can occur. nih.gov

Optimization of Coupling Reagents and Bases for Enhanced Stereoselectivity

To minimize racemization and enhance reaction efficiency, a wide variety of coupling reagents and additives have been developed. These reagents activate the carboxylic acid group of the N-protected amino acid, facilitating its reaction with the amine.

Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and uronium/aminium salts (e.g., HBTU, HATU). arkat-usa.orgpeptide.combachem.com The addition of auxiliaries such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can further suppress racemization by forming active esters that are less prone to oxazolone formation. acs.orghighfine.com

The choice of base is also crucial for controlling stereoselectivity. Sterically hindered non-nucleophilic bases, such as diisopropylethylamine (DIPEA), are often used. However, studies have shown that weaker bases, such as pyridine, can be more effective in preventing racemization in certain cases, for instance, in the TBTU-mediated amidation of N-acetyl-L-phenylalanine. mdpi.com The optimization of the coupling reagent, additives, and base is therefore a key consideration in the development of stereoselective N-acylation protocols.

Table 2: Influence of Base on Racemization in TBTU-mediated Amidation of N-Acetyl-L-phenylalanine

| Base | Base to Amino Acid Ratio | Diastereomeric Ratio (L:D) |

|---|---|---|

| DIPEA | 2:1 | 30:70 |

| DIPEA | 1:1 | 40:60 |

| Pyridine | 2:1 | 95:5 |

Data derived from a study on the synthesis of 2-(N-acetyl)-l-phenylalanylamido-2-deoxy-d-glucose. mdpi.com

Stereoselective Synthesis of Unnatural Alpha-Amino Acid Derivatives

The creation of unnatural alpha-amino acids with specific stereochemistry is a cornerstone of modern organic synthesis. The precise arrangement of atoms at the alpha-carbon is crucial for the biological activity and physical properties of these molecules. The following sections detail cutting-edge methodologies that can be applied to the synthesis of this compound and its analogues.

Photoredox Catalysis in Alpha-Amino Acid Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool for the construction of carbon-carbon bonds under mild conditions. This methodology can be harnessed for the synthesis of alpha-amino acid derivatives through the generation of radical intermediates. For instance, a general approach involves the photoredox-catalyzed carbamoylation of imines. In a representative reaction, easily accessible and stable 4-amido Hantzsch ester derivatives can serve as precursors to carbamoyl (B1232498) radicals upon irradiation with blue light in the presence of a suitable photocatalyst, such as 3DPAFIPN. These carbamoyl radicals can then undergo rapid addition to N-aryl imines, which can be derived from amino acid precursors. Mechanistic studies support a photoredox pathway involving the generation of these key carbamoyl radical intermediates. While this method has been demonstrated for a range of amino acid amides, its application to the direct synthesis of this compound would likely involve the use of an imine derived from a phenylalanine precursor. The reaction's success would depend on the compatibility of the diethylcarbamoyl moiety with the radical generation and addition steps.

Another photoredox strategy applicable to the synthesis of phenylalanine analogues involves the addition of aryl radicals to dehydroamino acid derivatives. This approach, while not directly forming the N-carbamoyl bond, highlights the utility of photoredox catalysis in modifying the amino acid scaffold, which could then be subsequently carbamoylated.

Asymmetric Radical Addition to Imines in Amino Acid Derivatization

Asymmetric radical addition to imines and their derivatives, such as N-acylhydrazones, provides a robust method for the stereocontrolled synthesis of alpha-amino acids. This approach is particularly valuable as it operates under mild, non-basic conditions, making it compatible with a wide range of functional groups.

A general strategy involves the use of chiral N-acylhydrazones as radical acceptors. These can be prepared by the condensation of a chiral N-aminooxazolidinone with an aldehyde. The subsequent Lewis acid-promoted intermolecular addition of alkyl radicals to the C=N bond of the hydrazone proceeds with high diastereoselectivity. For the synthesis of a precursor to this compound, a benzaldehyde-derived hydrazone could be employed, with the subsequent radical addition establishing the stereocenter at the alpha-position. After the radical addition, the chiral auxiliary can be cleaved to reveal the free amine, which can then be acylated with diethylcarbamoyl chloride to yield the final product.

Alternatively, the direct asymmetric addition of carbamoyl anions to chiral N-phosphonyl imines has been reported as a direct route to chiral α-amino amides. nih.govnih.govnih.gov This method involves the generation of a carbamoyl anion from a formamide (B127407) precursor, which then adds to a chiral imine. While this has been demonstrated for the synthesis of phenylglycine amides, its adaptation to L-phenylalanine derivatives would provide a more direct route to the target molecule. nih.govnih.govnih.gov

Metal-Catalyzed Stereoselective Carbon-Carbon Bond Formation in Amino Acid Precursors

Transition metal catalysis offers a plethora of methods for the enantioselective formation of carbon-carbon bonds, which are fundamental to the synthesis of complex amino acid derivatives. Palladium-catalyzed cross-coupling reactions, for example, are widely used to construct the side chains of unnatural amino acids.

For the synthesis of precursors to this compound, a key strategy could involve the asymmetric synthesis of the phenylalanine backbone itself. For instance, a pallado-mediated hydroesterification of an N-(1-arylvinyl)phthalimide, where the aryl group is a phenyl ring, can produce a protected phenylalanine ester with high enantioselectivity. The phthalimide (B116566) protecting group can then be removed to liberate the free amine, which is subsequently available for carbamoylation.

Copper-catalyzed hydroamination reactions of cinnamate (B1238496) esters have also been developed for the enantioselective synthesis of β-phenylalanine derivatives. While this provides a different regioisomer, it showcases the power of metal catalysis in controlling the position of the amino group on the carbon skeleton.

Furthermore, nickel-catalyzed cross-electrophile coupling reactions can be employed to construct the side chains of phenylalanine analogues. These reactions often proceed via a radical-polar mechanism and can be rendered asymmetric through the use of chiral ligands on the metal catalyst. This would allow for the synthesis of a variety of phenylalanine precursors with diverse side-chain functionalities, which could then be converted to their N-diethylcarbamoyl derivatives.

Synthetic Routes for Diethylcarbamoyl Moieties

The introduction of the diethylcarbamoyl group onto the L-phenylalanine scaffold is a critical step in the synthesis of the target molecule. This can be achieved through various methods, focusing on the formation of a stable amide bond between the amino group of phenylalanine and a diethylcarbamoyl precursor.

Integration of Carbamoyl Groups into Amino Acid Frameworks

The most direct method for the integration of a diethylcarbamoyl group onto the L-phenylalanine framework is through the reaction of L-phenylalanine with diethylcarbamoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. The choice of solvent and base is crucial to avoid racemization of the chiral center of the amino acid. A common procedure involves dissolving L-phenylalanine in an aqueous solution of a base, such as sodium hydroxide, and then adding the diethylcarbamoyl chloride. The product, this compound, can then be isolated by acidification and extraction.

A patent describes a general single-pot process for the preparation of N,N-disubstituted carboxamides by reacting a carboxylic acid with a disubstituted carbamoyl chloride in the presence of an organic tertiary base. While this patent focuses on the formation of an amide from a carboxylic acid, a similar principle applies to the acylation of an amine. In the context of this compound synthesis, L-phenylalanine would act as the amine nucleophile attacking the electrophilic carbonyl carbon of diethylcarbamoyl chloride.

The following table summarizes a representative reaction for the synthesis of N,N-disubstituted carboxamides, which is analogous to the N-acylation of an amino acid.

| Reactants | Reagents | Product |

| Carboxylic Acid | Di-substituted Carbamoyl Chloride, Organic Tertiary Base | N,N-Di substituted Carboxamide |

Precursor Chemistry for N,N-Diethylcarbamic Acid Linkages

The key precursor for the introduction of the diethylcarbamoyl moiety is diethylcarbamoyl chloride. This reagent is commercially available or can be synthesized from diethylamine (B46881) and phosgene (B1210022) or a phosgene equivalent.

An alternative and greener approach to the synthesis of precursors for N,N-diethylcarbamic acid involves the direct reaction of carbon dioxide with diethylamine. This reaction leads to the formation of N,N-diethylcarbamic acid. While carbamic acids themselves are often unstable, they can be converted into more stable derivatives that can then be used in coupling reactions with amino acids. For example, the in-situ formation of a carbamoylating agent from N,N-diethylcarbamic acid could be achieved using a suitable activating agent, which would then react with L-phenylalanine to form the desired product.

Research has also explored the synthesis and characterization of N,N-dialkylcarbamic acids, such as N,N-diethylcarbamic acid (DECA), from CO2 and the corresponding secondary amines. The isolated carbamic acid could potentially be used in subsequent reactions, although its reactivity and stability would need to be carefully considered for the acylation of an amino acid.

Structure Activity Relationship Sar Investigations of N Diethylcarbamoyl L Phenylalanine

Theoretical Frameworks for SAR Studies

Theoretical and computational methods have become indispensable in modern drug discovery, providing deep insights into the molecular interactions that govern a compound's biological effects. These frameworks allow for the prediction of activity and the rational design of new derivatives.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. For L-phenylalanine derivatives, QSAR models are built by quantifying physicochemical properties (descriptors) and relating them to a measured biological endpoint.

These models can clarify the essential structural requirements for activity. For instance, in a study of phenylalanine derivatives as Tryptophan hydroxylase-1 (TPH1) inhibitors, a combination of ligand-based and structure-based methods was used to develop a 3D-QSAR model. nih.govmdpi.com This model successfully aligned 32 structurally diverse substituted phenylalanine derivatives to predict their biological activities and guide the design of new inhibitors. nih.gov Key to building a robust QSAR model is the alignment of the molecules being studied; methods like multicomplex-based pharmacophores can be used to identify the bioactive conformation and ensure a reliable alignment for the analysis. nih.gov

QSAR analyses have also been applied to understand the antigelling activity of aryl-substituted alanine (B10760859) analogs, including phenylalanine derivatives. nih.gov These studies revealed that for phenylalanine analogs, hydrophobicity of the side chain was the dominant factor, explaining approximately 50% of the variance in activity. nih.gov Other descriptors, such as the square of the aromatic dipole moment and steric overlap volume, accounted for smaller portions of the variance, highlighting the multifaceted nature of these interactions. nih.gov Such models provide crucial information for the future development of more specific and effective agents. nih.gov

Table 1: Key Parameters in QSAR Models for Phenylalanine Derivatives

| Model Type | Key Descriptor(s) | Biological Target/Activity | Reference |

|---|---|---|---|

| 3D-QSAR (CoMFA) | Steric and Electrostatic Fields | TPH1 Inhibition | nih.gov |

| QSAR | Hydrophobicity (π constants) | Antigelling Activity | nih.gov |

| QSAR | Aromatic Dipole Moment | Antigelling Activity | nih.gov |

Beyond QSAR, a range of computational techniques are employed to predict how specific structural changes will affect biological activity. Molecular docking and molecular dynamics (MD) simulations are powerful tools for visualizing and analyzing the interactions between a ligand and its biological target at an atomic level.

Molecular docking studies, for example, have been used to explore the binding of β-phenylalanine derivatives to the dipeptidyl peptidase IV (DPP-IV) enzyme, a target for diabetes treatment. These studies help to construct highly predictive 3D-QSAR models by providing a rational basis for molecule alignment. nih.gov Similarly, in the design of novel HIV-1 capsid binders based on phenylalanine, molecular docking and MD simulations provided detailed information on the binding mode of the derivatives, corroborating experimental findings and guiding further modifications. mdpi.com

Density Functional Theory (DFT) is another quantum chemical method used to investigate the electronic structure and reactivity of molecules. nih.gov DFT calculations can determine parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy difference between HOMO and LUMO indicates the chemical reactivity of a compound; a smaller gap suggests a more robust interaction and faster reaction. nih.gov Such studies have been used to compare the reactivity of phenylalanine and tyrosine, providing fundamental insights into their electronic properties that underpin their biological roles. nih.gov

Impact of N-Substitution on L-Phenylalanine Bioactivity

Modification of the amino group of L-phenylalanine is a common strategy to alter its properties. The introduction of substituents at the nitrogen atom can profoundly affect the molecule's size, shape, polarity, and hydrogen bonding capacity, thereby influencing its biological interactions.

While extensive research on the specific biological influence of the N-(diethylcarbamoyl) group on L-phenylalanine is limited, its potential impact can be inferred from the general properties of carbamate (B1207046) and N-acyl urea (B33335) functionalities in medicinal chemistry. The carbamoyl (B1232498) moiety (R2N-C(=O)-) is structurally related to both amides and esters and acts as a peptide bond surrogate that can confer metabolic stability. nih.gov

The key features of the diethylcarbamoyl group, [-C(=O)N(CH2CH3)2], are:

Steric Hindrance: The two ethyl groups introduce significant bulk around the nitrogen atom. This steric hindrance can influence how the molecule fits into a receptor's binding pocket, potentially enhancing selectivity for certain targets or preventing binding to others. nih.govrsc.org

Electronic Effects: The carbamoyl group is characterized by amide resonance, though this is generally weaker than in simple amides due to the electronic influence of the adjacent oxygen (in a carbamate) or second nitrogen. nih.gov This affects the bond rotation and conformational preferences. The nitrogen atom's lone pair participates in this resonance, making it a poor hydrogen bond donor.

Hydrogen Bonding: Unlike an unsubstituted or monosubstituted carbamoyl group, the diethylcarbamoyl moiety lacks a proton on the nitrogen atom, meaning it cannot act as a hydrogen bond donor. It can, however, act as a hydrogen bond acceptor via its carbonyl oxygen. This alteration in hydrogen bonding potential is a critical determinant of its interaction with biological targets.

Hydrophobicity: The addition of two ethyl groups increases the lipophilicity of the N-terminus compared to the parent amino acid, which can affect its ability to cross biological membranes. chemmethod.com

In the context of N-carbamoyl amino acids, the derivatization of the amino group can interfere with normal biological processes like peptide bond formation, which requires a free amino group. nih.gov The bulky diethylcarbamoyl group would be expected to strongly inhibit such reactions.

Stereochemistry is a critical factor in the biological activity of chiral molecules like amino acids and their derivatives. researchgate.net The spatial arrangement of atoms dictates how a molecule interacts with chiral biological targets such as enzymes and receptors. Most biological systems are highly stereoselective, meaning they preferentially interact with one enantiomer over another.

For N-substituted phenylalanine, the inherent chirality of the L-phenylalanine core is paramount. The L-isomer (S-configuration) is the form used in protein biosynthesis. nih.gov The D-isomer, while not used in protein synthesis, can have its own distinct pharmacological activities. nih.gov Studies on N-benzoyl derivatives of o-fluoro-DL-phenylalanine, for instance, demonstrated that substitutions on the benzoyl ring led to significant differences in growth-inhibiting activity in a microbial prescreen. nih.gov

The retention of the L-configuration in N-(Diethylcarbamoyl)-L-phenylalanine is crucial, as it determines the orientation of the three key substituents at the chiral alpha-carbon: the carboxyl group, the benzyl (B1604629) side chain, and the N-diethylcarbamoyl group. This specific 3D arrangement is the basis for its selective recognition by biological targets. Any racemization during synthesis or metabolism could lead to a mixture of diastereomers with potentially different, reduced, or even undesirable activities. mdpi.com Research has shown that even for simple N-acetyl-L-phenylalanine, the conditions of subsequent chemical reactions (e.g., amidation) must be carefully controlled to prevent racemization at the alpha-carbon. mdpi.com

Structure-Activity Correlations in Phenylalanine Derivatives

SAR studies on various classes of phenylalanine derivatives have yielded valuable insights into the structural features that govern their biological effects. These correlations are often specific to the biological target being investigated.

For example, in the development of HIV-1 capsid binders, the phenylalanine core was found to be crucial for maintaining antiviral activity through hydrophobic interactions. mdpi.com The N-acylamino linker portion was shown to form important hydrogen bond interactions, and modifications in this region significantly influenced anti-HIV activity. mdpi.com

In another context, the study of phenylalanine analogs as substrates for the L-type amino acid transporter 1 (LAT1) revealed key correlations. The introduction of bulky, lipophilic groups, such as an iodo group on the phenyl ring, was found to enhance binding affinity. nih.gov The position of the substituent on the phenyl ring was also critical; modifications at the meta-position (position 3) were particularly effective at enhancing interaction with a hydrophobic subpocket in the transporter. nih.gov Conversely, modifications at the alpha-carbon, such as the addition of a methyl group, were found to alter affinity and selectivity for different transporters. nih.gov

The antibacterial activity of L-phenylalanine esters provides another example of clear structure-activity correlations. The activity against bacteria was shown to increase with the length of the ester alkyl chain, demonstrating the importance of hydrophobicity for membrane interaction. nih.gov However, this effect showed a "cut-off" point, where further increases in chain length led to decreased activity, likely due to factors like reduced solubility or micelle formation. nih.gov This highlights that a balance of physicochemical properties, including both hydrophobic and electrostatic interactions, is essential for optimal biological activity. nih.gov

Table 2: Summary of Structure-Activity Correlations for Phenylalanine Derivatives

| Derivative Class | Structural Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| HIV-1 Capsid Binders | Phenylalanine Core | Essential for hydrophobic interactions | mdpi.com |

| HIV-1 Capsid Binders | N-Acylamino Linker | Modulates anti-HIV activity via H-bonds | mdpi.com |

| LAT1 Ligands | Iodo group on phenyl ring | Enhances binding affinity | nih.gov |

| LAT1 Ligands | α-Methyl group | Alters transporter affinity and selectivity | nih.gov |

Detailed Scientific Literature on this compound Remains Elusive

Despite a comprehensive search of available scientific databases and literature, detailed research findings specifically investigating the structure-activity relationships (SAR) of the chemical compound this compound are not presently available. Consequently, a thorough and scientifically accurate article adhering to the requested detailed outline cannot be generated at this time.

The inquiry sought to build a detailed article focusing on two key areas of SAR for this compound:

Structural Determinants for Ligand-Target Recognition and Specificity:This subsection would necessitate research identifying the specific molecular features of this compound that are critical for its interaction with biological targets. This typically involves techniques like X-ray crystallography, NMR spectroscopy, and computational modeling, coupled with binding assays, to elucidate the precise nature of the ligand-receptor interactions.

The performed searches yielded general information on the SAR of broader classes of L-phenylalanine analogues, including the impact of N-acylation and substitutions on the phenyl ring. However, none of the retrieved scientific literature specifically names or provides experimental data for this compound. Without such specific research, any attempt to construct the requested article would involve speculation and extrapolation from potentially unrelated compounds, thereby failing to meet the required standards of scientific accuracy and strict adherence to the specified subject matter.

Further investigation into proprietary research or unpublished data would be necessary to provide the detailed analysis requested. At present, the public scientific domain does not appear to contain the specific information required to fulfill this request.

Computational Modeling and Simulation of N Diethylcarbamoyl L Phenylalanine Systems

Molecular Dynamics Simulations of Compound-Target Complexes

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of atoms over time, revealing the dynamic nature of compound-target interactions and the conformational preferences of the ligand itself.

The biological activity of a small molecule like N-(Diethylcarbamoyl)-L-phenylalanine is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations that the molecule is likely to adopt.

MD simulations in a solvent environment, such as water, are employed to explore the vast conformational space available to the compound. The flexibility of this compound arises from the rotation around several single bonds: the bond connecting the phenyl ring to the alanine (B10760859) backbone (χ1 torsion angle), the bonds within the L-phenylalanine backbone (φ and ψ torsion angles), and the bonds within the diethylcarbamoyl group.

Studies on similar N,N-diethyl amides have shown the existence of stable conformers, such as gauche and cis forms, which differ in their steric and electronic properties. nih.gov The relative populations of these conformers can be influenced by the polarity of the solvent. nih.gov For this compound, simulations would likely reveal a complex energy landscape with multiple local minima corresponding to different spatial arrangements of the phenyl ring and the diethylamide group relative to the core amino acid structure. Analysis of the simulation trajectories allows for the construction of Ramachandran-like plots for key dihedral angles, illustrating the most probable conformational states.

| Torsional Angle | Description | Expected Behavior |

| φ (phi) | C'-N-Cα-C' | Rotation around the N-Cα bond of the phenylalanine backbone. |

| ψ (psi) | N-Cα-C'-N | Rotation around the Cα-C' bond of the phenylalanine backbone. |

| χ1 (chi1) | N-Cα-Cβ-Cγ | Rotation of the phenyl side chain around the Cα-Cβ bond. |

| ω (omega) | Cα-C'-N-C | Rotation around the amide bond of the diethylcarbamoyl group. |

This interactive table summarizes the key torsional angles determining the conformation of this compound.

Once a biological target is identified, MD simulations of the this compound-protein complex are performed to elucidate the dynamics and stability of their interaction. These simulations provide a detailed view of how the ligand binds and the nature of the intermolecular forces involved.

Starting from a docked or crystallographic pose, the complex is solvated and simulated for extended periods, typically on the nanosecond to microsecond timescale. The stability of the binding is often assessed by monitoring the root-mean-square deviation (RMSD) of the ligand from its initial position. A stable, low RMSD value suggests a persistent binding mode.

Key interactions that stabilize the complex, such as hydrogen bonds, hydrophobic contacts, and π-π stacking between the compound's phenyl ring and aromatic residues of the protein, can be monitored throughout the simulation. The root-mean-square fluctuation (RMSF) of protein residues can also be analyzed to identify regions of the protein that become more rigid or more flexible upon ligand binding, revealing potential allosteric effects. frontiersin.org These simulations can highlight the critical residues in the binding pocket that are essential for molecular recognition and affinity.

Quantum Mechanical and Hybrid QM/MM Calculations

While MD simulations excel at describing the conformational dynamics of large systems, they rely on classical mechanics (force fields) and cannot explicitly model the electronic structure or chemical reactions. Quantum mechanical (QM) calculations, based on solving the Schrödinger equation, are necessary for this purpose. For large systems like a protein-ligand complex, a hybrid approach combining QM for a small, reactive region (e.g., the ligand and key active site residues) and molecular mechanics (MM) for the rest of the system (QM/MM) is often employed.

QM methods, particularly Density Functional Theory (DFT), are used to characterize the electronic properties of this compound. These properties are fundamental to understanding its reactivity and intermolecular interactions.

Calculations typically involve optimizing the geometry of the molecule and then determining various electronic descriptors. The distribution of electron density can be visualized through the molecular electrostatic potential (MEP) map, which identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is crucial for predicting non-covalent interactions like hydrogen bonding and electrostatic contacts.

Furthermore, Frontier Molecular Orbital (FMO) analysis provides insights into chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. Studies on similar amino acid derivatives have calculated HOMO-LUMO gaps to be in the range of 6-7 eV, suggesting significant stability. yildiz.edu.tr

| Electronic Property | Description | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the propensity to donate electrons; likely localized on the phenyl ring or amide group. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the propensity to accept electrons; important for interactions with electron-rich protein residues. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap implies higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | A measure of the net molecular polarity. | Influences solubility and the ability to engage in long-range electrostatic interactions with a target. |

| MEP | Molecular Electrostatic Potential. | Maps charge distribution, highlighting regions for electrophilic and nucleophilic attack and hydrogen bonding. |

This interactive table details the key electronic properties of this compound characterized by quantum mechanical calculations.

If the mechanism of action of this compound involves the formation or cleavage of covalent bonds, either through interaction with a target enzyme or during its metabolism, QM and QM/MM methods are essential for modeling the reaction pathways.

These calculations can map the potential energy surface of a reaction, identifying the structures of transition states and intermediates. By calculating the energy barriers (activation energies) between the reactant, transition state, and product, the feasibility and rate of a proposed reaction can be estimated. For example, if the compound were to act as a covalent inhibitor, QM/MM simulations could model the nucleophilic attack of a protein residue on the ligand, elucidating the precise mechanism and energetics of covalent bond formation. Such modeling has been used to explain the reactivity and racemization of other N-acyl-L-phenylalanine derivatives, which can proceed through intermediates like mixed anhydrides or oxazolinones. researchgate.net

Binding Free Energy Calculations in Ligand-Target Systems

A critical goal of computational drug design is the accurate prediction of the binding affinity between a ligand and its target protein. The binding free energy (ΔG_bind) is the thermodynamic quantity that measures this affinity. Several computational methods exist to estimate ΔG_bind, ranging from approximate but fast methods to more rigorous and computationally expensive ones.

Common approaches include Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). frontiersin.orgresearchgate.net These "end-point" methods calculate the free energy by combining the molecular mechanics energy of the complex with a continuum solvent model to account for solvation effects, and an estimation of the conformational entropy. frontiersin.org

Advanced Data Analysis and Visualization Techniques for Computational Studies of this compound Systems

Advanced data analysis in this context moves beyond simple metrics to explore the conformational landscape, intermolecular interactions, and dynamic behavior of the molecule. Techniques such as statistical mechanics, machine learning, and network theory are increasingly being utilized to dissect simulation trajectories and uncover hidden patterns in the data.

Visualization, in parallel, plays a crucial role in both the analysis process and the dissemination of research findings. The ability to visually represent complex, multi-dimensional data in an intuitive manner is essential for understanding the structural and dynamic properties of the molecule. This includes the generation of high-quality images of molecular structures, as well as the creation of dynamic visualizations that illustrate conformational changes and interaction patterns over time.

Detailed Research Findings from a Related System

In the absence of direct computational studies on this compound, research on N-acetyl-phenylalaninyl-amide (NAPA) offers valuable insights into the types of data generated and analyzed. A computational study on the microhydration of NAPA employed Density Functional Theory (DFT) to investigate the kinetics and thermodynamics of water molecule association. scirp.org This research provides a concrete example of the detailed energetic and thermodynamic parameters that can be extracted from computational models.

The study calculated key thermodynamic parameters for the sequential addition of water molecules to a specific conformer of NAPA (NAPA-A). These parameters are crucial for understanding the stability and reactivity of the molecule in an aqueous environment. The findings from this study are summarized in the interactive data tables below, which showcase the type of quantitative data derived from such computational analyses.

| Reaction Step | ΔEr (kcal/mol) | ΔHr (kcal/mol) | ΔGr (kcal/mol) |

|---|---|---|---|

| NAPA-A + H2O → [NAPA-A(H2O)] | -8.63 | -8.21 | -0.98 |

| [NAPA-A(H2O)] + H2O → [NAPA-A(H2O)2] | -7.97 | -7.61 | -0.41 |

| [NAPA-A(H2O)2] + H2O → [NAPA-A(H2O)3] | -6.99 | -6.72 | 0.89 |

| [NAPA-A(H2O)3] + H2O → [NAPA-A(H2O)4] | -6.23 | -5.99 | 2.11 |

| Reaction Step | Δ‡G0 (kcal/mol) | Rate of Reaction (k) (s-1) |

|---|---|---|

| NAPA-A + H2O → [NAPA-A(H2O)] | 4.43 | 3.490 × 109 |

| [NAPA-A(H2O)] + H2O → [NAPA-A(H2O)2] | 4.28 | 4.514 × 109 |

| [NAPA-A(H2O)2] + H2O → [NAPA-A(H2O)3] | 3.83 | 9.688 × 109 |

| [NAPA-A(H2O)3] + H2O → [NAPA-A(H2O)4] | 5.11 | 1.108 × 109 |

These tables illustrate the depth of information that can be obtained. For instance, the change in Gibbs free energy (ΔGr) indicates the spontaneity of the hydration process, while the activation energy (Δ‡G0) and the rate of reaction (k) provide insights into the kinetics of these processes. scirp.org Such data is invaluable for understanding how N-acyl-phenylalanine derivatives interact with their environment at a molecular level.

Further computational studies on N-acetyl-phenylalanyl-NH2 (NAPA) have utilized a combination of theoretical methods to characterize its conformational probabilities. nih.gov These studies involve analyzing various conformers and identifying intramolecular interactions, such as hydrogen bonds, that stabilize different structures. nih.gov

In the context of molecular dynamics simulations, studies on the transport of N-acetyl-phenylalanine-amide across lipid bilayers provide examples of advanced data analysis techniques. nih.gov These include the calculation of the potential of mean force (PMF) to determine the energy landscape of the permeation process, and the analysis of diffusion constants. nih.gov Structural properties are also extensively analyzed through Ramachandran plots, sidechain torsion angles, and radial distribution functions to understand the conformational behavior of the molecule within the membrane. nih.gov

Visualization techniques are integral to interpreting these complex datasets. For example, plotting the PMF as a function of the molecule's position relative to the membrane provides a clear visual representation of the energy barriers to transport. nih.gov Similarly, visualizing the different conformers of the molecule and their interactions with surrounding solvent or lipid molecules is essential for a comprehensive understanding of the system's behavior. Software such as VMD and PyMOL are commonly used for generating high-quality molecular graphics and animations from simulation trajectories.

Metabolic Pathway Research Involving L Phenylalanine and Its Derivatives

Biosynthesis and Catabolism of L-Phenylalanine in Biological Systems

L-phenylalanine is a crucial building block for proteins and serves as a precursor for a multitude of secondary metabolites vital for organismal function and defense. nih.gov Its metabolic pathways are tightly regulated, balancing supply for protein synthesis with the demands of catabolic and specialized metabolic routes.

In bacteria, archaea, fungi, and plants, the biosynthesis of L-phenylalanine, along with L-tyrosine and L-tryptophan, originates from the shikimate pathway. wikipedia.orgnih.govoup.com This seven-step metabolic route is absent in animals, making these aromatic amino acids essential components of their diet. oup.comnih.gov The pathway converts primary metabolites, phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), into chorismate, the common precursor for all three aromatic amino acids. nih.gov

The initiation of the pathway involves the condensation of PEP and E4P to form 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP). nih.gov Through a series of enzymatic reactions, DAHP is converted to chorismate. researchgate.net Chorismate then stands at a critical metabolic branch point. For phenylalanine and tyrosine synthesis, chorismate is converted to prephenate. wikipedia.org In plants, two alternative routes can then produce L-phenylalanine: the arogenate pathway and the phenylpyruvate pathway. nih.govoup.com

Table 1: Key Enzymes of the Shikimate Pathway

| Step | Enzyme Name | Substrate(s) | Product |

|---|---|---|---|

| 1 | DAHP synthase | Phosphoenolpyruvate (PEP) + Erythrose 4-phosphate (E4P) | 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) |

| 2 | 3-dehydroquinate synthase | DAHP | 3-dehydroquinate |

| 3 | 3-dehydroquinate dehydratase | 3-dehydroquinate | 3-dehydroshikimate |

| 4 | Shikimate dehydrogenase | 3-dehydroshikimate | Shikimate |

| 5 | Shikimate kinase | Shikimate | Shikimate 3-phosphate |

| 6 | EPSP synthase | Shikimate 3-phosphate + PEP | 5-enolpyruvylshikimate-3-phosphate (EPSP) |

This table summarizes the central enzymatic steps leading to the synthesis of chorismate, the precursor for aromatic amino acids. wikipedia.orgnih.gov

In animals, the primary catabolic pathway for L-phenylalanine begins with its irreversible hydroxylation to L-tyrosine. nih.govdavuniversity.org This reaction is catalyzed by the enzyme phenylalanine hydroxylase (PAH), which is predominantly found in the liver. davuniversity.orgresearchgate.net The PAH system requires molecular oxygen and the cofactor tetrahydrobiopterin (B1682763) (BH4). nih.gov This initial step is rate-limiting for phenylalanine catabolism. nih.gov The L-tyrosine produced is then further degraded into fumarate (B1241708) and acetoacetate, which can enter central metabolic pathways for energy production or synthesis of glucose and lipids. davuniversity.orgresearchgate.net

Deficiencies in PAH activity lead to the genetic disorder phenylketonuria (PKU), characterized by the accumulation of phenylalanine. researchgate.netnih.gov In such conditions, or when the PAH pathway is saturated, alternative degradation routes become more prominent. nih.gov One significant alternative is the transamination of L-phenylalanine to phenylpyruvate. nih.govnih.gov This reaction is catalyzed by a phenylalanine aminotransferase. Phenylpyruvate can then be further metabolized to other compounds like phenylacetate (B1230308) and phenyllactate. nih.gov

In plants and some microorganisms, a key enzyme in phenylalanine catabolism is L-phenylalanine ammonia-lyase (PAL). wikipedia.org PAL catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia. wikipedia.orgebi.ac.uk This reaction represents the first committed step of the phenylpropanoid pathway, which generates a vast array of secondary metabolites, including flavonoids, lignins, and stilbenes. wikipedia.org These compounds are crucial for plant development, structural support, and defense against pathogens and UV radiation. nih.govwikipedia.org

The activity of PAL is a critical regulatory point, channeling carbon from primary metabolism into the synthesis of these specialized compounds. nih.gov In some fungi and yeasts, PAL plays a catabolic role, allowing the organism to utilize phenylalanine as a source of carbon and nitrogen. wikipedia.org The enzyme's ability to degrade phenylalanine has also led to its investigation as a potential therapeutic agent for PKU. nih.govnih.govresearchgate.net

Interruption and Regulation of Phenylalanine Metabolism by Synthetic Derivatives

Synthetic analogues of L-phenylalanine are valuable tools for studying its metabolic pathways and can act as modulators of enzyme activity.

N-acylated amino acids, including N-acylated L-phenylalanines, are a class of molecules with emerging biological significance. frontiersin.orgfrontiersin.org While the specific bioactivity of many synthetic derivatives is an active area of research, the direct impact of N-(Diethylcarbamoyl)-L-phenylalanine on the key enzymes of phenylalanine metabolism is not extensively documented in publicly available research.

However, based on the structure of N-acylated amino acids, several potential mechanisms of interaction can be hypothesized. The modification of the amino group of L-phenylalanine would likely prevent it from being a substrate for enzymes that directly bind this moiety, such as L-phenylalanine ammonia-lyase (PAL) or aminotransferases. The bulky diethylcarbamoyl group could also act as a competitive or allosteric inhibitor of these enzymes by binding to the active site or a regulatory site, thereby blocking access for the natural substrate, L-phenylalanine. Further empirical studies are required to determine the precise inhibitory constants (Kᵢ) or activation effects of this compound on enzymes like phenylalanine hydroxylase, PAL, and various aminotransferases to fully characterize its metabolic influence.

L-phenylalanine analogues can induce broader changes in cellular metabolism beyond the direct pathways of phenylalanine synthesis and degradation. researcher.life This phenomenon, known as metabolic reprogramming, involves shifts in the activity of central metabolic pathways like glycolysis and oxidative phosphorylation. nih.gov Cancer cells, for example, often exhibit a reprogrammed metabolism characterized by increased glycolysis even in the presence of oxygen (the Warburg effect), and some amino acid analogues can interfere with these altered metabolic states. nih.govnih.gov

The mechanisms by which L-phenylalanine analogues can induce these changes are multifaceted:

Competition for Transporters: Many analogues compete with natural amino acids for transport into the cell via amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells. researcher.lifenih.gov By limiting the uptake of essential amino acids, these analogues can trigger nutrient stress responses that alter global metabolism.

Enzyme Inhibition: Analogues can inhibit enzymes that not only participate in phenylalanine metabolism but also link to other pathways. For instance, the products of phenylalanine catabolism, fumarate and acetoacetate, enter the TCA cycle. Inhibition of this catabolism could reduce the anaplerotic supply to the TCA cycle, affecting oxidative phosphorylation.

Signaling Pathway Modulation: Amino acids can act as signaling molecules, for example, through the mTOR pathway, which is a central regulator of cell growth and metabolism. nih.gov L-phenylalanine analogues may interfere with these sensing and signaling functions, leading to downstream changes in glucose and lipid metabolism.

Table 2: Examples of Metabolic Reprogramming by L-Phenylalanine Analogues

| L-Phenylalanine Analogue | Cellular System | Observed Metabolic Effect | Potential Mechanism |

|---|---|---|---|

| p-Chlorophenylalanine (pCPA) | Rat Brain | Inhibition of serotonin (B10506) synthesis | Irreversible inhibition of tryptophan hydroxylase and phenylalanine hydroxylase. nih.gov |

| 3,5-diiodo-L-tyrosine | Renal Cell Carcinoma Cells | Inhibition of cell proliferation | Competitive inhibition of L-type amino acid transporter 1 (LAT1), reducing essential amino acid uptake. nih.gov |

This table provides examples of how different L-phenylalanine analogues can induce metabolic changes in various cellular and organismal systems.

Research on Metabolic Profiles of Biological Systems Exposed to Phenylalanine Analogues

While direct metabolic studies on this compound are not extensively documented in publicly available research, the metabolic fate of structurally related phenylalanine analogues, particularly N-acylated derivatives, provides significant insights into its potential biotransformation. Research into these related compounds helps to construct a probable metabolic profile for this compound.

The metabolism of phenylalanine analogues is of considerable interest, especially in the context of phenylketonuria (PKU), a genetic disorder characterized by the inability to metabolize phenylalanine effectively. hmdb.canp-mrd.org In such conditions, alternative metabolic pathways for phenylalanine and its derivatives become more prominent.

One of the key metabolic transformations observed for phenylalanine analogues is N-acetylation. N-acetyl-L-phenylalanine is a known metabolite of L-phenylalanine in humans. hmdb.canp-mrd.org This compound is formed through the enzymatic action of phenylalanine N-acetyltransferase, which catalyzes the transfer of an acetyl group from acetyl-CoA to the amino group of L-phenylalanine. hmdb.canp-mrd.org The presence of this pathway suggests that other N-substituted phenylalanine derivatives could undergo similar enzymatic modifications.

In patients with PKU, the accumulation of phenylalanine leads to an increased production of N-acetyl-L-phenylalanine, which is subsequently excreted in the urine. np-mrd.org This indicates that N-acylation is a relevant detoxification pathway when the primary phenylalanine hydroxylase pathway is compromised.

Furthermore, studies on phenylalanine-based carbamates, which share a similar chemical linkage to this compound, have shed light on their metabolic stability. Research on certain benzylcarbamate derivatives of phenylalanine has shown that these compounds can exhibit moderate to good metabolic stability in vitro. nih.gov However, they can also be susceptible to hydrolytic cleavage, particularly in plasma, which can be species-dependent. nih.gov This suggests that the carbamoyl (B1232498) linkage in this compound could potentially be a target for enzymatic hydrolysis in biological systems.

The following table summarizes the key findings from metabolic research on phenylalanine analogues that are structurally related to this compound:

Table 1: Metabolic Profile of Phenylalanine Analogues| Compound/Class | Key Metabolic Pathway | Primary Metabolite(s) | Biological Context |

| L-Phenylalanine | N-acetylation | N-Acetyl-L-phenylalanine | Phenylketonuria (PKU) |

| Phenylalanine-based Carbamates | Hydrolytic Cleavage | Phenylalanine, Alcohol/Amine | Pharmacokinetic studies |

The data indicates that N-acylation and hydrolysis are important metabolic routes for phenylalanine derivatives. While specific metabolites of this compound have not been identified in the reviewed literature, it is plausible that its metabolism would involve the cleavage of the carbamoyl bond, yielding L-phenylalanine and diethylamine (B46881), or modifications to the phenyl ring. Further research is necessary to elucidate the precise metabolic profile of this compound in various biological systems.

Advanced Analytical Methodologies for N Diethylcarbamoyl L Phenylalanine Research

Spectroscopic Techniques for Structural Elucidation and Interaction Studies (e.g., NMR, FTIR)

Spectroscopic methods are indispensable for the structural verification and conformational analysis of N-(Diethylcarbamoyl)-L-phenylalanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for the unambiguous structural elucidation of this compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the phenylalanine backbone (the aromatic ring, the α-hydrogen, and the β-methylene protons) and the N,N-diethylcarbamoyl group (the methylene (B1212753) and methyl protons of the ethyl groups). For the parent L-phenylalanine, aromatic protons typically appear in the 7.3-7.4 ppm range, the α-hydrogen around 4.0 ppm, and the β-methylene protons between 3.1 and 3.3 ppm when dissolved in D₂O. chemicalbook.com The chemical shifts and coupling patterns provide definitive information about the connectivity of atoms. Conformational studies in different solvents, such as water and dimethyl sulfoxide, can reveal how the amphiphilic nature of such derivatives influences their three-dimensional structure in solution. nih.gov

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by providing signals for each unique carbon atom, including the carbonyl carbons of the amide and carboxylic acid groups, the aromatic carbons, and the aliphatic carbons of the phenylalanine and diethylamide moieties.

2D NMR Techniques: Advanced 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish detailed connectivity and finalize the structural assignment, especially for complex derivatives or when studying interactions with other molecules.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and valuable technique for identifying the functional groups present in this compound. The spectrum would be characterized by specific absorption bands:

N-H Stretching: While the amide nitrogen is tertiary, the carboxylic acid O-H stretch will be present, typically as a broad band.

C=O Stretching: Two distinct carbonyl stretching bands are expected: one for the carboxylic acid (typically around 1700-1725 cm⁻¹) and one for the tertiary amide of the diethylcarbamoyl group (around 1630-1660 cm⁻¹).

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region are characteristic of the phenyl ring. researchgate.net

C-N Stretching: Vibrations for the C-N bonds will also be present. FTIR is particularly useful for monitoring chemical reactions, such as the synthesis of the compound, and can also provide insights into hydrogen bonding interactions. yildiz.edu.tr It has been effectively used to differentiate between racemic and enantiopure forms of phenylalanine. thermofisher.com

Chromatographic Separations for Purity Assessment and Quantitative Analysis (e.g., HPLC, GC-MS)

Chromatographic techniques are fundamental for separating this compound from impurities and for its precise quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for the analysis of non-volatile compounds like this compound.

Methodology: A reversed-phase HPLC (RP-HPLC) method, likely using a C18 column, would be the standard approach. nih.gov The mobile phase would typically consist of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol, run in either isocratic or gradient mode. rsc.orgrsc.org

Detection: UV detection is suitable due to the presence of the phenyl chromophore, with a detection wavelength typically set around 210-220 nm or 254 nm. researchgate.net

Applications: HPLC is used to determine the purity of synthesized this compound, monitor the progress of reactions, and quantify the compound in various samples, including biological fluids, after appropriate sample preparation. nih.govrsc.org The high accuracy and linearity of HPLC make it ideal for routine analysis and quality control. nih.govresearchgate.net

| Parameter | Typical Conditions for Phenylalanine Analysis |

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) nih.gov |

| Mobile Phase | Gradient of aqueous buffer and acetonitrile/methanol rsc.orgrsc.org |

| Detection | UV/Photo Diode Array (PDA) at ~210 nm rsc.orgresearchgate.net |

| Retention Time | Dependent on exact conditions, typically < 10 minutes rsc.orgresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and specificity but requires the analyte to be volatile and thermally stable.

Derivatization: Due to the polar carboxylic acid group, this compound is not sufficiently volatile for direct GC analysis. Derivatization is necessary to convert the carboxylic acid into a less polar, more volatile ester (e.g., methyl or trimethylsilyl (B98337) ester). mdpi.com The amino group is already protected, which simplifies the derivatization process compared to free amino acids.

Analysis: The derivatized compound is separated on a capillary GC column and subsequently detected by a mass spectrometer. The mass spectrometer provides a mass spectrum, which serves as a chemical fingerprint, allowing for highly confident identification based on the molecular ion and fragmentation pattern. nih.gov

Applications: GC-MS is exceptionally useful for detecting and quantifying trace amounts of the compound and for confirming its identity. It is a powerful tool in metabolic studies and for analyzing complex biological matrices. nih.govnih.gov

Biosensor Development for Detection and Monitoring

Biosensors offer the potential for rapid, sensitive, and real-time detection of this compound, which can be advantageous over traditional analytical methods. While specific sensors for this compound are not widely reported, technologies developed for L-phenylalanine provide a clear blueprint. nih.govmpg.de

SPR is a label-free optical sensing technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of molecular binding events.

Principle: In a potential assay for this compound, a specific binding partner (e.g., a receptor protein or an antibody) would be immobilized on the gold surface of an SPR sensor chip. When a solution containing this compound is passed over the surface, its binding to the immobilized partner causes a change in the refractive index, which is detected as a shift in the SPR angle. nih.govresearchgate.net

Kinetic Analysis: SPR not only detects binding but also provides valuable kinetic data, including the association rate (kₐ) and dissociation rate (kₑ) of the interaction. This information is crucial for understanding the affinity and stability of the ligand-receptor complex. nih.gov

Application: This technique could be used to screen for proteins that interact with this compound, characterize the kinetics of its binding to a known receptor, and determine its concentration in a sample. Studies on L-phenylalanine have demonstrated the high sensitivity of SPR-based sensors. nih.gov

Molecularly Imprinted Polymers (MIPs) are synthetic receptors, often called "plastic antibodies," that are created to have high selectivity and affinity for a specific target molecule.

Synthesis: To develop a MIP-based sensor for this compound, the compound itself would be used as a "template" molecule. It would be mixed with functional monomers that can form non-covalent interactions (e.g., hydrogen bonds, electrostatic interactions) with it. webofproceedings.org This complex is then co-polymerized with a high concentration of a cross-linking monomer. Subsequent removal of the template molecule leaves behind binding cavities that are complementary in size, shape, and functional group orientation to this compound. nih.govmdpi.com

Sensing Applications: These highly selective MIPs can be integrated as the recognition element in various sensor platforms, including SPR, quartz crystal microbalances (QCM), or electrochemical sensors. nih.govcam.ac.uk When the sensor is exposed to a sample, the target molecule selectively rebinds to the imprinted cavities, generating a measurable signal. MIPs offer advantages of high stability, low cost, and ease of preparation compared to biological receptors. webofproceedings.orgnih.gov Research on L-phenylalanine has shown that MIPs can be successfully synthesized and used for its selective detection. webofproceedings.orgmdpi.com

| Technology | Principle | Application for this compound | Key Findings from L-Phe Studies |

| SPR | Label-free detection of binding via refractive index changes | Real-time kinetic analysis of receptor binding; Quantification | LOD as low as 0.172 µM achieved. nih.gov |

| MIPs | Synthetic polymers with tailor-made binding sites | Selective extraction from complex matrices; Recognition element in sensors | High selectivity and imprinting factors (e.g., 3.03) demonstrated. webofproceedings.org |

Kinetic Analysis Methodologies for Enzyme and Receptor Studies

Understanding the kinetics of how this compound interacts with enzymes or receptors is key to defining its biological activity.

Enzyme Inhibition/Activation Assays: Standard enzyme kinetic assays can be used to determine if this compound acts as a substrate, inhibitor, or activator of a target enzyme. For instance, if the compound is designed to target an enzyme that processes L-phenylalanine, its effect can be studied by monitoring the rate of product formation or substrate depletion over time, often using spectrophotometry or HPLC. mdpi.com Such studies would determine key kinetic parameters like the Michaelis constant (Kₘ) or the inhibition constant (Kᵢ).

Receptor Binding Assays: Radioligand binding assays are a classic method to study receptor interactions. These assays measure the affinity of this compound for a receptor by competing with a known radiolabeled ligand. Computer modeling can be used in conjunction with binding data from a series of related compounds to build a three-dimensional pharmacophore model of the receptor's binding site. nih.gov

Time-resolved fluorescence spectroscopy (TRFS) is a powerful technique that measures the decay of fluorescence intensity over time (typically nanoseconds) after excitation by a pulse of light. It provides detailed information about the molecular environment of a fluorophore.

Principle: While the phenylalanine moiety itself has very weak fluorescence, TRFS can be applied in several ways. If this compound interacts with a protein containing intrinsic fluorophores like tryptophan, changes in the fluorescence lifetime of tryptophan upon binding can be monitored. mdpi.com These changes can indicate binding events and report on conformational changes in the protein. nih.gov

Application to Ligand-Membrane Interactions: Alternatively, a fluorescent probe could be incorporated into a model membrane system (e.g., liposomes). The interaction of this compound with the membrane could perturb the local environment of the probe (e.g., by altering membrane polarity or viscosity), leading to measurable changes in its fluorescence lifetime. This approach can provide insights into how the compound partitions into or interacts with the lipid bilayer, a critical step for its interaction with membrane-bound receptors or enzymes. mdpi.com The fluorescence of L-phenylalanine residues has been used to study interactions in supramolecular systems. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(Diethylcarbamoyl)-L-phenylalanine, and how can reaction efficiency be optimized?

- Methodology : The synthesis of carbamoyl derivatives typically involves reacting L-phenylalanine with a carbamoyl chloride (e.g., diethylcarbamoyl chloride) under anhydrous conditions. A base such as triethylamine or pyridine is used to neutralize HCl generated during the reaction. Solvent choice (e.g., dichloromethane or tetrahydrofuran) and temperature (0–25°C) are critical for minimizing side reactions. Reaction efficiency can be optimized by controlling the molar ratio (1:1.2 for amino acid:carbamoyl chloride) and using inert atmospheres to prevent hydrolysis .

- Validation : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Purify the product using recrystallization or column chromatography with ethyl acetate/hexane gradients.

Q. How can researchers verify the structural integrity and purity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Compare H and C NMR spectra to reference data for related carbamoyl derivatives (e.g., N-acetyl or N-formyl analogs). Key peaks include the carbamoyl carbonyl (165–170 ppm in C NMR) and diethylamine protons (δ 1.0–1.3 ppm for CH, δ 3.2–3.5 ppm for CH) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. A single peak with >98% area indicates high purity .

Advanced Research Questions

Q. How do environmental factors (pH, temperature) influence the stability and biochemical activity of this compound?

- Stability Studies :

- pH Dependence : Conduct accelerated degradation studies in buffered solutions (pH 2–10) at 25°C and 37°C. Monitor hydrolysis via LC-MS. Carbamoyl bonds are generally stable in neutral conditions but may hydrolyze under strongly acidic/basic conditions .

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and thermal decomposition profiles. Store lyophilized samples at –20°C to prevent degradation .

Q. What experimental strategies resolve contradictions in reported enzymatic inhibition data for carbamoyl-modified amino acids?

- Root Causes : Discrepancies may arise from differences in assay conditions (e.g., ionic strength, co-solvents) or enzyme isoforms. For example, N-carbamoyl derivatives may exhibit variable inhibition of aminopeptidases depending on buffer composition .

- Mitigation :

- Standardized Protocols : Use uniform buffer systems (e.g., 50 mM Tris-HCl, pH 7.4) and validate enzyme activity with positive controls (e.g., bestatin for aminopeptidase N).

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and identify key interactions with enzyme active sites .

Q. How does the ionization state of this compound at biological interfaces affect its membrane permeability?

- Surface-Sensitive Analysis :

- IR Reflection-Absorption Spectroscopy (IRRAS) : Compare ionization states at air-water interfaces versus bulk solutions. Carboxylic acid groups may deprotonate at lower bulk pH values due to surface-specific hydroxide ion enrichment .

- Partition Coefficient (LogP) : Measure octanol-water distribution ratios to assess hydrophobicity. Modify the diethylcarbamoyl group to enhance lipid bilayer penetration .

Methodological Considerations

- Synthesis Scalability : For gram-scale production, optimize solvent recovery (e.g., rotary evaporation) and minimize column chromatography by using precipitation techniques .

- Toxicity Screening : Perform in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) to evaluate biocompatibility for potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.